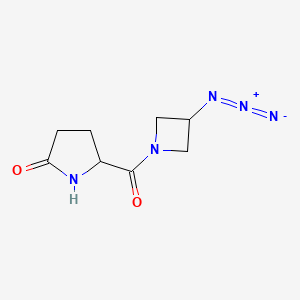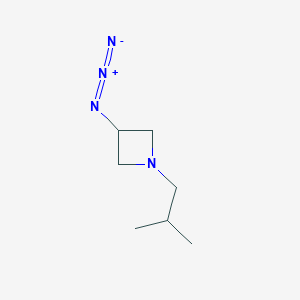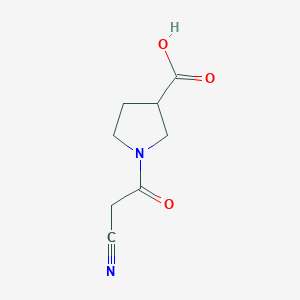
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The compound also contains an azetidine ring, which is a four-membered ring .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its widespread interest stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and increase three-dimensional coverage through non-planarity. The pyrrolidine and its derivatives, such as pyrrolidine-2-one, play a significant role in the design of bioactive molecules with target selectivity. The review by Petri et al. (2021) discusses the influence of steric factors on biological activity, highlighting the structural-activity relationship (SAR) of studied compounds. This work guides medicinal chemists in developing new pyrrolidine compounds with varied biological profiles (Petri et al., 2021).
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for the medicinal and pharmaceutical industries. The review by Parmar et al. (2023) covers synthetic pathways employing diversified hybrid catalysts for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This comprehensive review focuses on the application of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, potentially attracting researchers to utilize broader catalytic applications in developing lead molecules (Parmar et al., 2023).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives are employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Jindal and Kaur (2021) provide an inclusive anthology of literature on pyrimidine-based optical sensors, highlighting their biological and medicinal applications. This review encompasses various pyrimidine-based optical sensors, underscoring their significance in sensing applications as well as their wide range of biological and medicinal uses (Jindal & Kaur, 2021).
Chemical Groups for CNS Drug Synthesis
The search for functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity is vital. Saganuwan (2017) highlights heterocycles with heteroatoms like nitrogen, sulfur, and oxygen as key organic compounds forming the largest class. These groups, including pyrrolidine and pyrimidine, may have effects ranging from depression to convulsion. This work provides insights into potential CNS effects and guides the synthesis of novel CNS-acting drugs (Saganuwan, 2017).
Propriétés
IUPAC Name |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJYCQVCLQKDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















